molecular formula C15H18N2O3S B4395967 Ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate

Ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate

Cat. No.: B4395967
M. Wt: 306.4 g/mol
InChI Key: ZNOBLIITUWIPBH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl chloroformate. This reaction can yield either 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide or 2-ethoxy-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine, depending on the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different tetrahydro derivatives.

Scientific Research Applications

Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s heterocyclic core can be used in the design of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-ethoxy-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine

Uniqueness

Ethyl 3-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is unique due to its specific ethyl ester functional group and the propanoate moiety. These features can influence its reactivity and interactions with other molecules, making it distinct from its similar compounds.

Properties

IUPAC Name

ethyl 3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-12(18)7-8-17-9-16-14-13(15(17)19)10-5-3-4-6-11(10)21-14/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOBLIITUWIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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